molecular formula C13H13N3O5S2 B4756402 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide

Cat. No. B4756402
M. Wt: 355.4 g/mol
InChI Key: XVBOJXPHPNAYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide, also known as DNTB, is a chemical compound that has been widely used in scientific research. It is a derivative of the sulfonamide class of compounds and has been used as a reagent for the determination of thiol groups in proteins and peptides.

Mechanism of Action

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide reacts with thiol groups in proteins and peptides to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm. The reaction is based on the reduction of the nitro group of 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide by the thiol group of the protein or peptide.
Biochemical and Physiological Effects:
4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used in vitro for the determination of thiol groups in proteins and peptides.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide in lab experiments include its high sensitivity and specificity for thiol groups, its ease of use, and its stability under a wide range of conditions. The limitations of using 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide include its potential toxicity and the possibility of interfering with other chemical reactions in the sample.

Future Directions

There are several potential future directions for the use of 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide in scientific research. One area of interest is the development of new assays for the determination of thiol groups in proteins and peptides that are more sensitive and specific than the Ellman's assay. Another area of interest is the use of 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide in the development of new drugs that target thiol-containing enzymes and proteins. Additionally, 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide could be used in the development of new diagnostic tests for diseases that involve thiol-containing biomolecules.

Scientific Research Applications

4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide has been used extensively in scientific research as a reagent for the determination of thiol groups in proteins and peptides. It is commonly used in the Ellman's assay, which is a widely used method for the quantitative determination of thiol groups in proteins and peptides.

properties

IUPAC Name

4,5-dimethyl-2-[(4-nitrophenyl)sulfonylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c1-7-8(2)22-13(11(7)12(14)17)15-23(20,21)10-5-3-9(4-6-10)16(18)19/h3-6,15H,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBOJXPHPNAYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
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4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
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4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
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4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
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4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide
Reactant of Route 6
4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide

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